N-hydroxy-2-methoxy-5-nitrobenzamide
Description
Contextualization within N-Hydroxybenzamide and Nitroaromatic Compound Research
N-hydroxy-2-methoxy-5-nitrobenzamide is a derivative of the N-hydroxybenzamide scaffold. The N-hydroxybenzamide functional group is a key structural feature in a variety of biologically active molecules. This moiety is known to be a powerful chelator of metal ions, a property that underpins its mechanism of action in many biological systems. For instance, the hydroxamic acid group is a critical component of several approved drugs that function as histone deacetylase (HDAC) inhibitors, which are used in cancer therapy. vnu.edu.vnnih.gov
Simultaneously, the compound belongs to the class of nitroaromatic compounds. These are organic molecules containing one or more nitro groups (-NO2) attached to an aromatic ring. scielo.br The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. acs.org In the context of medicinal chemistry, nitroaromatic compounds are found in a range of therapeutic agents, including antibacterial and antiprotozoal drugs. researchgate.netmdpi.com The biological activity of many nitroaromatic drugs is linked to the bioreduction of the nitro group within target cells. researchgate.net
The presence of both the N-hydroxybenzamide and the nitroaromatic moieties within the same molecule suggests that this compound could exhibit properties derived from both classes, potentially leading to unique biological activities. The methoxy (B1213986) group (-OCH3) at the 2-position can also influence the compound's conformation and electronic properties through steric and electronic effects.
Significance in Contemporary Organic and Medicinal Chemistry
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in modern chemical and pharmaceutical research. The N-hydroxybenzamide core is a well-established pharmacophore in the design of enzyme inhibitors, particularly for metalloenzymes. vnu.edu.vn The exploration of novel N-hydroxybenzamide derivatives continues to be an active area of research for the development of new therapeutic agents. researchgate.net
The nitroaromatic component of the molecule is also relevant in contemporary drug discovery. Although sometimes associated with toxicity, the nitro group can be a key feature for achieving selective activity, for example, in hypoxia-activated prodrugs for cancer treatment. acs.org The field of medicinal chemistry is witnessing a renewed interest in nitro-containing compounds, with ongoing efforts to understand and modulate their biological effects. mdpi.comacs.org
The synthesis of molecules containing both these functionalities presents interesting challenges and opportunities for organic chemists. Developing selective and efficient synthetic routes to compounds like this compound is crucial for enabling further investigation into their properties and potential applications.
Historical Development of Research on Related Chemical Scaffolds
The study of N-hydroxybenzamides has a rich history. The hydroxamic acid functional group was first reported in the late 19th century. However, its significance in medicinal chemistry grew substantially in the latter half of the 20th century with the discovery of naturally occurring hydroxamic acids with potent biological activities. This led to a surge in the synthesis and evaluation of synthetic N-hydroxybenzamide derivatives. A major milestone in this area was the development of the first generation of histone deacetylase (HDAC) inhibitors, which validated the N-hydroxybenzamide scaffold as a viable starting point for drug design. vnu.edu.vn
The history of nitroaromatic compounds is also extensive, with their initial applications being in the dye and explosives industries. scielo.br The medicinal use of nitroaromatics began in the mid-20th century with the introduction of drugs like nitrofurazone (B1679002) as antibacterial agents. researchgate.net Over the decades, research has focused on understanding the mechanism of action and the potential toxicity of this class of compounds, leading to the development of safer and more effective nitroaromatic drugs. acs.org The synthesis of nitroaromatic compounds has evolved from classical nitration methods to more sophisticated and regioselective techniques.
Overview of Key Academic Research Domains
Based on the structural features of this compound, several key academic research domains are of particular relevance:
Enzyme Inhibition: A primary area of investigation for N-hydroxybenzamide derivatives is their potential as enzyme inhibitors. Given the established role of the hydroxamic acid moiety as a zinc-binding group, this compound could be explored as an inhibitor of zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). vnu.edu.vn
Anticancer Research: The potential of N-hydroxybenzamides as HDAC inhibitors directly links this class of compounds to anticancer research. nih.gov Furthermore, the nitroaromatic group could be exploited for developing hypoxia-selective anticancer agents.
Antimicrobial Drug Discovery: Nitroaromatic compounds have a proven track record as antimicrobial agents. researchgate.net Therefore, this compound and its analogues could be investigated for their activity against various bacterial and parasitic pathogens.
Synthetic Methodology: The development of efficient and selective methods for the synthesis of polysubstituted aromatic compounds like this compound is an ongoing area of interest in organic synthesis. This includes the exploration of novel reagents and catalytic systems for nitration, methoxylation, and hydroxamic acid formation.
While direct and detailed research findings on this compound are limited in the current body of scientific literature, its structural components place it at the intersection of several important areas of chemical and biological research. Further investigation is warranted to fully elucidate the chemical properties and biological potential of this specific molecule.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C8H8N2O5 | 212.16 | 1.2 |
| N-hydroxybenzamide | C7H7NO2 | 137.14 | 0.8 |
| 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | 197.14 | 1.5 |
Table 2: Key Functional Groups and Their Significance
| Functional Group | Chemical Structure | Significance in this compound |
| N-Hydroxybenzamide | -C(=O)NHOH | Potential for metal chelation, key for enzyme inhibition (e.g., HDACs). |
| Nitroaromatic | -NO2 on a benzene (B151609) ring | Electron-withdrawing nature influences reactivity; potential for bioreduction and selective biological activity. |
| Methoxy | -OCH3 | Can influence steric and electronic properties of the molecule, affecting receptor binding and solubility. |
Structure
3D Structure
Properties
CAS No. |
920739-91-9 |
|---|---|
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
N-hydroxy-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O5/c1-15-7-3-2-5(10(13)14)4-6(7)8(11)9-12/h2-4,12H,1H3,(H,9,11) |
InChI Key |
IRIGXNYUNPDFAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to N-hydroxy-2-methoxy-5-nitrobenzamide
The synthesis of this compound is a multi-step process that hinges on the careful construction of its substituted benzene (B151609) core and the subsequent formation of the N-hydroxybenzamide functionality.
Precursor Synthesis and Functionalization of Benzoic Acid Derivatives
The primary precursor for the synthesis of this compound is 2-methoxy-5-nitrobenzoic acid. The common route to this intermediate involves the nitration of 2-methoxybenzoic acid. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity, placing the nitro group at the 5-position, para to the methoxy (B1213986) group and meta to the carboxylic acid group. The methoxy group is an activating, ortho-para director, while the carboxylic acid is a deactivating, meta director. The steric hindrance from the methoxy group can influence the substitution pattern.
An alternative precursor, 2-hydroxy-5-nitrobenzoic acid, can also be synthesized, for instance, through the nitration of salicylic (B10762653) acid. nbinno.com Subsequent methylation of the hydroxyl group would then yield the desired 2-methoxy-5-nitrobenzoic acid.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 2-methoxybenzoic acid | HNO₃/H₂SO₄ | 2-methoxy-5-nitrobenzoic acid | Electrophilic Aromatic Substitution (Nitration) |
| Salicylic acid | 1. HNO₃/H₂SO₄ 2. Methylating agent (e.g., dimethyl sulfate) | 2-methoxy-5-nitrobenzoic acid | 1. Nitration 2. Methylation |
Formation of the Benzamide (B126) Moiety through Amidation Reactions
With 2-methoxy-5-nitrobenzoic acid in hand, the next critical step is the formation of the benzamide linkage with a hydroxylamine (B1172632) equivalent. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. nih.gov Treating 2-methoxy-5-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 2-methoxy-5-nitrobenzoyl chloride.
This activated acyl chloride can then be reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base to neutralize the HCl generated during the reaction. This nucleophilic acyl substitution reaction forms the desired this compound.
| Starting Material | Reagents | Intermediate | Final Reagent | Product |
|---|---|---|---|---|
| 2-methoxy-5-nitrobenzoic acid | SOCl₂ or (COCl)₂ | 2-methoxy-5-nitrobenzoyl chloride | NH₂OH·HCl, Base (e.g., pyridine, triethylamine) | This compound |
Introduction of the N-Hydroxy Group: Strategies and Challenges
The direct amidation with hydroxylamine can sometimes be challenging due to the potential for side reactions and the stability of hydroxylamine itself. An alternative strategy involves the use of protected hydroxylamine derivatives, such as O-benzylhydroxylamine (BnONH₂). nih.gov This reagent can be coupled with the activated carboxylic acid using standard peptide coupling reagents. The resulting O-benzyl protected hydroxamic acid can then be deprotected under neutral conditions, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the final this compound. nih.gov
A significant challenge in this synthetic sequence is the potential for premature reduction of the nitro group, especially during catalytic hydrogenation for deprotection. Careful selection of the catalyst and reaction conditions is crucial to ensure the selective removal of the benzyl (B1604629) protecting group without affecting the nitro functionality.
Chemical Transformations of the this compound Scaffold
The this compound molecule possesses three key functional groups—the nitro group, the methoxy group, and the N-hydroxyamide moiety—each offering distinct avenues for chemical modification.
Nitro Group Reactivity: Reduction and Derivatization Pathways
The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and the presence of other reducible functional groups.
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), or chemical reductants such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acidic media. wikipedia.org The selective reduction of the nitro group in the presence of the N-hydroxyamide can be challenging, and conditions must be optimized to avoid over-reduction.
Once the nitro group is reduced to an amine (NH₂), it opens up a vast array of derivatization possibilities. The resulting 5-amino-N-hydroxy-2-methoxybenzamide can undergo reactions typical of an aromatic amine, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
| Starting Material | Reaction | Reagents | Product |
|---|---|---|---|
| This compound | Reduction | H₂/Pd/C, SnCl₂/HCl, Fe/HCl | 5-amino-N-hydroxy-2-methoxybenzamide |
| 5-amino-N-hydroxy-2-methoxybenzamide | Acylation | Acyl chloride, Base | 5-acylamido-N-hydroxy-2-methoxybenzamide |
| 5-amino-N-hydroxy-2-methoxybenzamide | Diazotization | NaNO₂, HCl | Corresponding diazonium salt |
Methoxy Group Transformations and Analog Synthesis
The methoxy group (-OCH₃) on the aromatic ring can also be a site for chemical modification, primarily through demethylation to a hydroxyl group (-OH). This transformation is typically achieved using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting 5-nitro-2-hydroxy-N-hydroxybenzamide could serve as a precursor for further derivatization at the newly formed phenolic hydroxyl group, for instance, through etherification or esterification.
Selective demethylation can be challenging, and the reaction conditions must be carefully controlled to avoid undesired side reactions. The presence of other functional groups on the molecule will influence the choice of demethylating agent and the reaction parameters.
Furthermore, the methoxy group can potentially undergo nucleophilic aromatic substitution, although this is generally difficult on an electron-rich benzene ring unless activated by strongly electron-withdrawing groups in specific positions. In the case of this compound, the nitro group provides some activation, but direct displacement of the methoxy group would likely require harsh conditions.
Modifications at the Benzamide Nitrogen
The N-hydroxybenzamide functionality serves as a versatile scaffold for further chemical modification. The presence of the hydroxyl group on the nitrogen atom allows for various transformations, primarily through reactions targeting the oxygen atom. These modifications can alter the compound's chemical properties and are often employed in the synthesis of derivatives or pseudopeptides.
One common modification is O-alkylation . This can be achieved by treating the N-hydroxybenzamide with an alkylating agent, such as dimethyl sulfate (B86663) or an alkyl halide, typically in the presence of a base like potassium carbonate. nih.gov This reaction converts the N-hydroxy group into an N-alkoxy group. For instance, methylation using dimethyl sulfate would yield N,2-dimethoxy-5-nitrobenzamide. nih.gov
Another significant transformation is O-acylation . Acylating agents like acid chlorides or anhydrides can react with the hydroxyl group. For example, acylation with the acid chloride of an N-protected amino acid is a key step in synthesizing N-(hydroxy)amide-containing peptides. nih.gov This process involves the formation of an N-(acyloxy)benzamide intermediate. Subsequent deprotection can yield the desired N-hydroxy derivative, demonstrating a strategy for incorporating the N-hydroxyamide linkage into larger molecules. nih.gov
| Modification Type | Reagent Example | Product Functional Group | Reference |
|---|---|---|---|
| O-Alkylation | Dimethyl sulfate, Benzyl bromide | N-Alkoxybenzamide | nih.gov |
| O-Acylation | Acetic anhydride, Nα-Fmoc-L-leucine acid chloride | N-(Acyloxy)benzamide | nih.govnih.gov |
Mechanistic Insights into Synthetic Processes
Reaction Mechanisms in N-Hydroxy Compound Formation
The formation of the N-hydroxybenzamide functional group typically proceeds through the acylation of hydroxylamine or a protected derivative. The most direct synthesis of this compound would involve the reaction of hydroxylamine with an activated form of 2-methoxy-5-nitrobenzoic acid, such as its acid chloride or an ester.
The core mechanism is a nucleophilic acyl substitution . In this process, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoic acid derivative. This leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., a chloride ion from the acid chloride) is eliminated, and the carbonyl group is reformed, yielding the final N-hydroxybenzamide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
Alternative mechanistic pathways to N-hydroxy compounds have also been established, such as the reductive cyclization of specific nitro-containing precursors to form N-hydroxyindoles. nih.gov These reactions highlight that the transformation of a nitro group can be a key step in forming an N-hydroxy functionality under certain conditions, often involving base mediation. nih.gov Furthermore, radical-based mechanisms are crucial in the reactions of related compounds like N-hydroxyphthalimide (NHPI) esters, where single-electron transfer (SET) can lead to the fragmentation of the N-O bond. beilstein-journals.orgresearchgate.net
Methodological Advancements in N-Hydroxybenzamide Synthesis
Catalytic Approaches and Their Efficacy
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of N-hydroxybenzamide synthesis, catalysis can be applied to the formation of the core hydroxylamine functional group or to the acylation step.
While simple acid or base catalysis is often sufficient for the acylation of hydroxylamine, more sophisticated catalytic systems have been developed for related transformations. For example, the asymmetric hydrogenation of oximes to chiral hydroxylamines has been successfully achieved using specialized iridium-based catalysts, demonstrating high turnover numbers and excellent enantiomeric ratios. incatt.nl Such catalysts often feature chiral ligands that create a specific three-dimensional environment around the metal center, guiding the approach of the substrate and ensuring stereoselective bond formation. incatt.nl
Furthermore, N-hydroxy compounds themselves, like N-hydroxyphthalimide (NHPI) and N-hydroxy benzimidazoles (NHBIs), are effective organocatalysts for a variety of reactions, particularly those involving hydrogen atom transfer (HAT) or radical processes. rsc.orgnih.gov This dual role—as both a synthetic target and a catalyst—highlights the importance of the N-hydroxy functionality in modern organic chemistry.
| Catalyst Type | Transformation | Key Features | Reference |
|---|---|---|---|
| Chiral Iridium Complex | Asymmetric hydrogenation of oximes | High enantioselectivity (e.r. up to 98:2), air and moisture stable | incatt.nl |
| Enzymes (e.g., HHDH) | Regioselective ring-opening of epoxides | High regioselectivity, mild reaction conditions | nih.gov |
| N-Hydroxyphthalimide (NHPI) | Benzylic Oxidation (as organocatalyst) | Functions via phthalimide-N-oxyl (PINO) radical | nih.gov |
| Brønsted/Lewis Acids | Acylation of hydroxylamines | Accelerates nucleophilic acyl substitution | acs.org |
Process Optimization for Enhanced Yields and Purity
Optimizing the synthesis of N-hydroxybenzamides involves a systematic investigation of reaction parameters to maximize product yield and purity while minimizing waste and reaction time. The principles of process optimization have been demonstrated in the synthesis of related compounds like N-benzylhydroxylamine hydrochloride using continuous-flow reactors. mdpi.com
Key parameters for optimization include:
Stoichiometry: Adjusting the molar ratios of reactants, such as the hydroxylamine and the benzoic acid derivative, is crucial. Using an excess of one reagent can drive the reaction to completion but may complicate purification.
Temperature: Reaction temperature significantly affects the rate of reaction. While higher temperatures can increase speed, they may also lead to the formation of byproducts. Finding the optimal temperature is key to achieving a clean reaction. mdpi.com
Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the solubility of intermediates and products.
Reaction Time: In batch synthesis, this is the duration of the reaction. In continuous-flow synthesis, this corresponds to the residence time within the reactor, which can be precisely controlled by adjusting the volume of the reactor and the flow rate of the reagents. mdpi.com
Continuous-flow technology offers significant advantages for process optimization, allowing for rapid screening of conditions, improved heat and mass transfer, and enhanced safety for handling reactive intermediates. mdpi.com
| Parameter | Condition Varied | Effect on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 30 °C to 70 °C | Yield increased with temperature up to an optimum of 60 °C | mdpi.com |
| Feed Flow Rate | 2.5 mL/min to 10.0 mL/min | Higher flow rates (shorter residence time) led to decreased yield | mdpi.com |
| Material Equivalents (Hydroxylamine) | 2.0 eq to 5.0 eq | Optimal yield achieved at 4.0 equivalents | mdpi.com |
| Material Concentration | 0.25 mol/L to 1.0 mol/L | Yield was highest at a concentration of 0.5 mol/L | mdpi.com |
Investigation of Biological Activities and Underlying Mechanisms
Antimicrobial Activity Investigations
The antimicrobial potential of N-hydroxy-2-methoxy-5-nitrobenzamide is an area of significant interest, largely due to the presence of key functional groups—the hydroxamic acid, methoxy (B1213986), and nitro moieties—that are known to contribute to the antimicrobial effects of various compounds.
Studies on Antibacterial Efficacy and Spectrum
While direct studies on the antibacterial activity of this compound are not extensively documented, research on analogous compounds provides valuable insights into its potential efficacy. For instance, studies on benzimidazole (B57391) derivatives have shown that the inclusion of a nitro group can enhance antimicrobial activity. This suggests that the 5-nitro group in this compound could be a key contributor to its antibacterial properties.
The antibacterial spectrum of related compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria. For example, various pyrazoline and hydrazone derivatives have been tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) is a critical measure of a compound's antibacterial potency, with lower values indicating greater efficacy.
To illustrate the potential antibacterial profile of this compound, the following table presents MIC values of some related hydrazone derivatives against common bacterial pathogens. It is important to note that these are not direct results for this compound but are indicative of the activity of structurally similar compounds.
| Compound Type | Bacterial Strain | MIC (µg/mL) |
| Hydrazone Derivative 1 | Staphylococcus aureus | 64 |
| Hydrazone Derivative 2 | Pseudomonas aeruginosa | >128 |
| Hydrazone Derivative 3 | Bacillus subtilis | 64 |
| Hydrazone Derivative 4 | Enterococcus faecalis | 32 |
| Hydrazone Derivative 5 | Escherichia coli | >128 |
The data in this table is based on studies of various hydrazone derivatives and is for illustrative purposes only.
These findings suggest that this compound may exhibit moderate to good activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria might be more limited. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial agents.
Analysis of Antifungal Potential
The antifungal potential of this compound can also be inferred from studies on related chemical structures. The presence of a nitro group has been associated with increased antifungal activity in some classes of compounds. For example, certain benzimidazole derivatives bearing a nitro group have demonstrated efficacy against the opportunistic fungal pathogen Candida albicans. imist.ma
The minimum inhibitory concentration (MIC) is also the standard measure for antifungal activity. The table below shows the antifungal activity of a related hydrazone derivative against Candida albicans.
| Compound Type | Fungal Strain | MIC (µg/mL) |
| Hydrazone Derivative | Candida albicans | 64 |
This data is based on a study of a hydrazone derivative and serves as an example of potential antifungal activity.
This suggests that this compound could possess antifungal properties, warranting further investigation against a broader panel of fungal species.
Proposed Mechanisms of Antimicrobial Action, including Metal Ion Binding
The antimicrobial mechanism of this compound is likely multifaceted, with its ability to bind metal ions playing a crucial role. The hydroxamic acid functional group is a well-known chelating agent, capable of forming stable complexes with various metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). mdpi.com These metal ions are essential for the survival of microbial cells, as they serve as cofactors for numerous enzymes involved in critical metabolic pathways. mdpi.com
By chelating these essential metal ions, this compound could disrupt vital cellular processes in bacteria and fungi, leading to growth inhibition or cell death. This mechanism involves the sequestration of metal ions from the microbial environment or from metalloenzymes, thereby rendering them inactive. mdpi.com
Beyond metal chelation, other potential antimicrobial mechanisms for this compound could include:
Disruption of cell membrane integrity: The lipophilic nature of the benzamide (B126) structure may facilitate its interaction with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
Inhibition of nucleic acid and protein synthesis: The compound or its metal complexes might interfere with DNA replication, transcription, or translation, thereby halting microbial proliferation.
Generation of oxidative stress: The nitro group could potentially undergo reduction within the microbial cell, leading to the formation of reactive oxygen species (ROS) that can damage cellular components.
Anti-inflammatory and Immunomodulatory Research
Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases. The structural motifs within this compound suggest that it may possess anti-inflammatory properties.
Exploration of Anti-inflammatory Pathways and Cellular Models
Research on structurally similar compounds has shed light on potential anti-inflammatory pathways that this compound might modulate. A common in vitro model for studying inflammation involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com
Upon LPS stimulation, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins (B1171923). nih.govmdpi.com Studies on related phenylpropanoid compounds have shown significant inhibition of NO and prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated RAW 264.7 cells. nih.govmdpi.com This inhibition is often linked to the downregulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These pathways are central to the transcriptional regulation of many pro-inflammatory genes.
The potential anti-inflammatory mechanism of this compound could therefore involve the suppression of these signaling cascades, leading to a reduction in the expression of pro-inflammatory mediators.
Enzyme Inhibition Related to Inflammatory Processes
The production of prostaglandins and leukotrienes, key mediators of inflammation, is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.gov Therefore, the inhibition of these enzymes is a major strategy for the development of anti-inflammatory drugs.
While direct data on the inhibition of COX and LOX enzymes by this compound is not available, the hydroxamic acid moiety is a known pharmacophore in the design of enzyme inhibitors. It can act as a zinc-binding group, which is relevant for inhibiting metalloenzymes.
Research into dual COX/LOX inhibitors has identified various chemical scaffolds that can effectively block both pathways. For example, certain thiazole (B1198619) derivatives have demonstrated potent inhibition of COX-2. researchgate.net The table below provides an example of the COX-2 inhibitory activity of a related compound class.
| Compound Class | Enzyme | IC₅₀ (µM) |
| Thiazole Derivative | COX-2 | 0.09 - 54.09 |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This data is from a study on thiazole derivatives and is for illustrative purposes.
Anticancer and Antiproliferative Activity Studies
The potential of this compound as an anticancer agent is explored through its possible interactions with crucial cellular pathways involved in cancer progression.
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) system, playing a pivotal role in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The chemical scaffold of benzamide is a well-established pharmacophore for PARP inhibitors. researchgate.netresearchgate.net The core structure of these inhibitors mimics the nicotinamide (B372718) moiety of the NAD+ substrate, binding to the catalytic domain of PARP and preventing its function. nih.gov Structure-activity relationship (SAR) studies have identified key features for potent PARP inhibition, which include an electron-rich aromatic or heteroaromatic system and a carboxamide group with at least one amide proton for hydrogen bonding within the NAD+ binding site of the enzyme. researchgate.net
While direct experimental evidence for the PARP inhibitory activity of this compound is not currently available, its benzamide core suggests a potential for such activity. The presence of the N-hydroxy-amide group, along with the substituted benzene (B151609) ring, could allow for interactions with the active site of PARP. Further investigation is warranted to determine if the specific substitution pattern of a methoxy group at the 2-position and a nitro group at the 5-position is conducive to potent PARP inhibition. Treatment of certain cancer cell lines with compounds that induce DNA damage has been shown to upregulate PARP, indicating its role in the cellular response to such damage. frontiersin.org
The presence of a nitro group on an aromatic ring is a common feature in a variety of bioactive compounds, including some with anticancer and antimicrobial properties. The cytotoxicity of many nitroaromatic compounds is contingent upon the bioreduction of the nitro group, a process often catalyzed by nitroreductase enzymes. ackerleylab.com This reduction can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can induce cellular damage. amazonaws.comnih.gov
This mechanism is particularly relevant in hypoxic tumor environments where nitroreductase activity is often elevated. The reduction of a nitroaromatic prodrug can lead to the formation of cytotoxic metabolites that can cause DNA damage, including the formation of DNA adducts and interstrand crosslinks. nih.govresearchgate.net For instance, the dinitrobenzamide CB 1954 is reduced by the enzyme DT-diaphorase to a potent DNA cross-linking agent. nih.gov The resulting hydroxylamine metabolites are often highly cytotoxic. nih.gov
Given that this compound possesses a nitro group, it is plausible that its cytotoxicity could be mediated, at least in part, by a similar mechanism. The bioreduction of the 5-nitro group could generate a reactive hydroxylamine metabolite, which could then exert cytotoxic effects through interactions with cellular macromolecules like DNA. This bioactivation strategy is a key principle in the design of hypoxia-activated prodrugs for cancer therapy.
Other Pharmacological Research Directions
Beyond its potential anticancer activities, the chemical structure of this compound suggests other avenues for pharmacological investigation.
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl groups. nih.govjscholaronline.org The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant. The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. mdpi.com
The benzamide scaffold is present in a number of enzyme inhibitors. For instance, substituted benzamides have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine. nih.gov Studies on 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE. nih.gov The inhibitory activity is influenced by the substitution pattern on both the salicylic (B10762653) acid and aniline (B41778) portions of the molecule. The presence of a hydroxyl group in the vicinity of the amide linkage appears to be a feature in some of these inhibitors.
Catechol-O-methyltransferase (COMT) is another enzyme that has been targeted by compounds containing functionalities present in this compound. COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa. nih.gov Many COMT inhibitors feature a nitrocatechol structure. While this compound is not a catechol, the presence of hydroxyl, methoxy, and nitro groups on the aromatic ring suggests that it could potentially interact with the active site of COMT. Further studies are needed to explore the inhibitory potential of this compound against both AChE and COMT.
Below is an interactive data table summarizing the inhibitory activities of some related benzamide derivatives against AChE and BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 2-Benzoylhydrazine-1-carboxamide Derivative 1 | 44-100 | >22 |
| 2-Benzoylhydrazine-1-carboxamide Derivative 2 | 44-100 | >22 |
| 2-Hydroxy-N-phenylbenzamide Derivative 1 | 33.1-85.8 | 53.5-228.4 |
| 2-Hydroxy-N-phenylbenzamide Derivative 2 | 33.1-85.8 | 53.5-228.4 |
| Benzamide Derivative 7a | 2.49 | - |
Data sourced from multiple studies on related benzamide compounds. nih.govnih.govmdpi.com
Nitroaromatic compounds have been a fruitful area of research for the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis and various species of Trypanosoma. The efficacy of these compounds is often linked to the reductive activation of the nitro group by specific nitroreductases present in these microorganisms but absent in mammalian cells, providing a basis for selective toxicity. nih.govnih.gov
The structural features of this compound, particularly the presence of the nitro group on the benzamide scaffold, suggest that it could possess antituberculotic and/or trypanocidal properties. The exploration of its activity against these pathogens could be a promising direction for future research.
The following table presents the antitubercular and trypanocidal activities of some related nitroaromatic compounds.
| Compound Class | Organism | Activity |
| 4-Nitroimidazoles | Mycobacterium tuberculosis | Aerobic and anaerobic activity |
| 5-Nitroimidazoles | Mycobacterium tuberculosis | Anaerobic activity |
| Aziridinyl nitrobenzamides | Trypanosoma brucei | Trypanocidal |
| Aziridinyl nitrobenzamides | Trypanosoma cruzi | Trypanocidal |
Data compiled from studies on related nitroaromatic compounds. nih.govnih.gov
Molecular and Cellular Interaction Mechanisms
Characterization of Molecular Targets and Binding Modes
Limited direct research is publicly available to definitively characterize the specific molecular targets and binding modes of this compound. However, the chemical structure of the compound, featuring a benzamide core with nitro and methoxy substitutions, suggests potential interactions with various biological macromolecules. Benzamide derivatives are known to interact with a range of biological targets, and the presence of the electron-withdrawing nitro group can enhance these interactions.
Further computational and experimental studies are necessary to identify and validate the precise molecular targets of this compound and to elucidate the specific nature of its binding interactions.
Table 1: Potential Molecular Interactions of this compound
| Functional Group | Potential Interaction Type | Possible Interacting Residues/Moieties |
| Hydroxyamide (-C(=O)NHOH) | Hydrogen bonding, Metal chelation | Amino acid residues (e.g., Asp, Glu, His), Metal ions in enzyme active sites |
| Methoxy (-OCH3) | Hydrophobic interactions, Hydrogen bonding (acceptor) | Hydrophobic pockets, Amino acid residues with hydrogen bond donors |
| Nitro (-NO2) | Electrostatic interactions, Hydrogen bonding | Positively charged amino acid residues (e.g., Arg, Lys), Hydrogen bond donors |
| Benzene ring | π-π stacking, Hydrophobic interactions | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
Impact on Cellular Pathways and Macromolecular Interactions
Detailed experimental data on the specific impact of this compound on cellular pathways and macromolecular interactions is not extensively documented in publicly accessible literature. General insights can be drawn from the activities of structurally related compounds. For instance, some benzamide derivatives have been shown to influence various signaling pathways.
The antioxidant potential suggested by the presence of a substituted phenolic-like structure could implicate an influence on cellular pathways sensitive to redox state. Compounds with such moieties can potentially modulate pathways involving reactive oxygen species (ROS). However, without direct experimental evidence, the specific effects of this compound on cellular signaling and macromolecular interactions remain speculative.
Table 2: Postulated Impacts on Cellular Processes by this compound
| Postulated Cellular Impact | Potential Underlying Mechanism | Affected Macromolecular Interactions |
| Modulation of Redox-sensitive Pathways | Antioxidant activity due to the substituted ring system | Interactions with redox-sensitive transcription factors and enzymes |
| Alteration of Cell Signaling | Inhibition or activation of protein kinases or other signaling molecules | Protein-protein interactions, Enzyme-substrate binding |
Structure Activity Relationship Sar Studies
Contribution of the N-Hydroxy Moiety to Biological Activity
The N-hydroxy group is a critical pharmacophore in a variety of biologically active compounds, often functioning as a key zinc-binding group (ZBG) in enzyme inhibitors. In the context of benzamide (B126) derivatives, the presence of the N-hydroxy moiety is frequently associated with significant inhibitory activity against metalloenzymes. Its ability to chelate catalytic zinc ions is a primary mechanism of action for many N-hydroxy-containing inhibitors nih.gov.
Studies on various classes of enzyme inhibitors have demonstrated that the removal or modification of the N-hydroxy group typically leads to a substantial decrease or complete loss of biological activity nih.gov. For instance, in a series of sulfonamide derivatives targeting matrix metalloproteinases (MMPs), the N-hydroxy function was essential for the potent inhibitory activity observed nih.gov. While direct studies on N-hydroxy-2-methoxy-5-nitrobenzamide are not extensively documented in the public domain, the established role of the N-hydroxy group in related structures suggests it is a crucial contributor to the biological activity of this compound. The ionized N-hydroxyl function is thought to bind more effectively to the zinc ion in the active site of target enzymes compared to a neutral hydroxyl group nih.gov.
The following table summarizes the general importance of the N-hydroxy group in enzyme inhibition based on studies of analogous compounds.
| Moiety | General Contribution to Biological Activity | Reference |
| N-Hydroxy | Essential for potent enzyme inhibition, acts as a zinc-binding group. | nih.gov |
| N-H (Amide) | Generally exhibits weaker inhibitory activity compared to N-hydroxy. | N/A |
| N-CH3 (N-methyl) | Often results in reduced or abolished inhibitory activity. | N/A |
Influence of the Methoxy (B1213986) Group on Bioactivity, Reactivity, and Physicochemical Profiles
The methoxy group at the 2-position of the benzamide ring significantly influences the molecule's bioactivity, reactivity, and physicochemical properties. Its effects are multifaceted, stemming from both its electronic and steric characteristics.
The presence of a methoxy group can modulate the electronic distribution within the aromatic ring, which in turn can affect binding affinity to biological targets irb.hrmdpi.com. In some benzimidazole (B57391) derivatives, the presence of methoxy and hydroxy groups was found to enhance antioxidant activity irb.hr. Studies on trimethoxybenzoylhydrazones have shown that methoxy substituents can influence the compound's stability and potential for blood-brain barrier penetration beilstein-journals.org.
From a physicochemical standpoint, the methoxy group can impact lipophilicity, which is a critical parameter for drug absorption and distribution. The position of the methoxy group is also crucial. For instance, in a series of N-acylhydrazones, the presence of an ortho-hydroxy group (structurally related to the ortho-methoxy group) was noted to potentially influence the compound's susceptibility to hydrolysis through intramolecular hydrogen bonding beilstein-journals.orgresearchgate.net.
The table below illustrates the general influence of a methoxy group on the properties of aromatic compounds.
| Property | Influence of Methoxy Group | Reference |
| Bioactivity | Can enhance or decrease activity depending on the target and its position. | irb.hrmdpi.com |
| Reactivity | Can influence the reactivity of the aromatic ring and adjacent functional groups. | N/A |
| Lipophilicity | Generally increases lipophilicity compared to a hydroxyl group. | N/A |
| Solubility | Can affect aqueous solubility. | rsc.org |
Role of the Nitro Group in Structure-Activity Relationships
The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties and biological activity of the benzamide scaffold.
The position of the nitro group on the aromatic ring is a key determinant of biological activity. In a study of nitro-containing chalcones, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity, while those with a para-nitro group showed the most pronounced vasorelaxant effects mdpi.com. For a series of N-alkyl nitrobenzamides with antimycobacterial activity, the presence of a nitro group at the 3-position was found to be crucial for high activity, with relocation to the 4-position significantly diminishing it nih.gov. In the case of this compound, the 5-position places the nitro group para to the methoxy group and meta to the amide functionality, which will have specific electronic consequences on the molecule. The bioactivity of some 5-nitro benzimidazole derivatives has been shown to depend on the presence of the nitro group in combination with other oxygenated substituents on the phenyl ring .
The following table provides examples of how the position of a nitro group can influence the biological activity of aromatic compounds.
| Position of Nitro Group | Observed Effect on Biological Activity | Compound Class | Reference |
| Ortho | Highest anti-inflammatory activity | Chalcones | mdpi.com |
| Meta (3-position) | Essential for high antimycobacterial activity | N-Alkyl Nitrobenzamides | nih.gov |
| Para | Most pronounced vasorelaxant activity | Chalcones | mdpi.com |
| Para (4-position) | Significantly diminished antimycobacterial activity | N-Alkyl Nitrobenzamides | nih.gov |
The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects researchgate.netnih.gov. This strong electron-withdrawing nature deactivates the aromatic ring and can significantly alter the acidity and reactivity of other functional groups on the ring nih.govnih.gov. The presence of an ortho-nitro group, for example, can significantly affect the pKa of a phenolic hydroxyl group beilstein-journals.orgresearchgate.net. In this compound, the electron-withdrawing properties of the 5-nitro group will influence the electron density of the entire molecule, which can impact its interaction with biological targets.
From a steric perspective, the nitro group is relatively bulky. While not as large as some other functional groups, its size and orientation can influence how a molecule fits into a binding pocket. In some cases, steric interactions between a nitro group and the active site of an enzyme can either enhance or hinder binding. For instance, in certain 2-amino-5-nitrothiazole analogues, steric interaction with the 5-nitro group was proposed to force the nitro group slightly out-of-plane with the thiazole (B1198619) ring, potentially affecting resonance stability and biological activity nih.gov.
The table below summarizes the key contributions of the nitro group.
| Contribution | Description | Reference |
| Electronic | Strong electron-withdrawing group, deactivates the aromatic ring. | researchgate.netnih.govnih.gov |
| Steric | Can introduce steric hindrance and influence molecular conformation. | nih.gov |
Structure-Activity Relationships of Benzamide Substituents
The biological profile of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
A wide range of substituents on the benzamide aromatic ring have been explored in various SAR studies, revealing key insights into the structural requirements for different biological activities. For instance, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity nih.gov. In another study on benzamide-based sigma-1 receptor agonists, the introduction of halogen atoms (Cl, Br) and electron-withdrawing groups like cyano and nitro moieties at different positions led to variations in receptor affinity and selectivity mdpi.com.
The following table presents examples of how different aromatic ring substituents in benzamide derivatives can affect their biological activity.
| Substituent(s) | Position(s) | Biological Activity | Compound Series | Reference |
| 2-Fluoro | Ortho | Superior fungicidal activity | Benzamides with pyridine-linked 1,2,4-oxadiazole | nih.gov |
| Chloro, Cyano | Various | Modulated sigma-1 receptor affinity | Benzamide-based sigma-1 receptor agonists | mdpi.com |
| CH3 or NH2 | R2 position | Selective antiproliferative activity | Benzamide-based histone deacetylase inhibitors | nih.gov |
| Halogen (Cl, Br) | C-2 and C-4 | Less potent vasorelaxation | 5-Nitro benzimidazole derivatives |
Impact of Variations in the Amide Moiety
The amide moiety (-C(=O)NHOH) is a critical pharmacophore in this compound, playing a pivotal role in its molecular interactions. Variations in this functional group can significantly alter the compound's physicochemical properties and biological activity. Modifications can include N-alkylation, N-acylation, or replacement of the hydroxamic acid with other functional groups.
For instance, substituting the hydrogen on the hydroxylamino group (-NHOH) with an alkyl group would create an N-alkoxybenzamide. This change would eliminate the hydrogen bond donating ability of the N-OH group, which could be crucial for receptor binding. Conversely, it might increase lipophilicity, potentially affecting cell permeability. The structure-activity relationships of related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that substitutions on the amide nitrogen significantly influence their inhibitory potential against enzymes like α-glucosidase and α-amylase nih.gov. In these analogous series, both electron-donating and electron-withdrawing substituents on an N-aryl ring were found to have a pronounced effect on activity nih.gov.
The presence of the N-hydroxy group is particularly significant, as hydroxamic acids are known metal chelators and can act as mimics of peptide linkages, often contributing to the inhibitory activity of various enzyme inhibitors.
Table 1: Hypothetical Variations in the Amide Moiety of this compound and Their Predicted Impact
| Modification | Modified Structure | Key Property Changes |
| N-Methylation | N-methoxy-2-methoxy-5-nitrobenzamide | Loses N-OH hydrogen bond donor capability; Increased steric hindrance; Increased lipophilicity. |
| O-Methylation | N-hydroxy-N-methyl-2-methoxy-5-nitrobenzamide | Loses N-OH hydrogen bond donor capability; Retains N-H hydrogen bond donor; Increased steric hindrance. |
| Amide Reduction | (2-methoxy-5-nitrophenyl)(hydroxyamino)methanol | Loss of carbonyl group (hydrogen bond acceptor); Increased flexibility. |
| Replacement with Hydrazide | 2-methoxy-5-nitrobenzohydrazide | Introduction of an additional N-H donor and a more flexible N-N bond. |
Conformational Analysis and Intermolecular Interactions
Intramolecular Hydrogen Bonding and Conformational Preferences
The conformation of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. In related structures, such as 2-hydroxy-benzamides, a strong intramolecular hydrogen bond is commonly observed between the hydroxyl group at the 2-position and the carbonyl oxygen of the amide group. researchgate.net This interaction forms a stable six-membered pseudo-ring, often referred to as an S(6) ring motif. nih.gov This bonding restricts the rotation around the C(aryl)-C(amide) bond, leading to a more planar and rigid conformation.
In this compound, a similar intramolecular hydrogen bond can be postulated between the N-H of the amide and the oxygen of the 2-methoxy group. The planarity of the molecule is a key feature, with the amide and nitro groups typically showing only a small dihedral angle with respect to the benzene ring. For example, in the isomeric structure 2-hydroxy-5-nitrobenzamide, the dihedral angles between the benzene ring and the nitro and amide groups are 8.49 (13)° and 8.48 (21)°, respectively. nih.gov This near-coplanarity facilitates π-electron delocalization across the molecule. The presence of such intramolecular forces dictates the preferred conformation of the molecule in solution and in the solid state, which is crucial for its interaction with biological targets.
Crystal Packing and Supramolecular Assembly
In the solid state, molecules of this compound are expected to engage in a network of intermolecular hydrogen bonds, leading to the formation of specific supramolecular assemblies. Drawing parallels from the crystal structure of 2-hydroxy-5-nitrobenzamide, it is highly probable that the primary interaction involves the formation of inversion dimers. nih.gov These dimers are typically linked by pairs of N-H···O=C hydrogen bonds, creating a characteristic R²₂(10) ring motif. nih.gov
Table 2: Plausible Intermolecular Interactions and Supramolecular Motifs for this compound
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Strong Hydrogen Bond | N-OH | C=O | Inversion Dimer (R²₂(10)) |
| Weak Hydrogen Bond | C(aryl)-H | O(nitro) | Polymeric Sheets |
| Weak Hydrogen Bond | C(aryl)-H | O(methoxy) | Consolidation of Packing |
| π-π Stacking | Benzene Ring | Benzene Ring | Layered Structures |
Comparative SAR Analysis with Related Chemical Classes
Benzohydrazides and Hydrazone Derivatives
When comparing this compound with benzohydrazides and their corresponding hydrazone derivatives, key structural differences emerge that influence their conformational behavior and potential for biological activity. Benzohydrazides contain a flexible N-N single bond, which allows for more conformational freedom compared to the relatively rigid amide bond.
Hydrazones, formed from the condensation of hydrazides and aldehydes, introduce a C=N double bond. This feature leads to the possibility of E/Z geometric isomerism, which is a significant structural variant not present in the parent benzamide. For example, the crystal structure of N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide confirms an E configuration with respect to the C=N bond. nih.gov The hydrogen bonding patterns also differ; in hydrazones, intermolecular O-H···O hydrogen bonds can link molecules into chains, whereas benzamides often form distinct dimers. nih.gov The bond length of the C-N bond within the hydrazide moiety is intermediate between a single and double bond due to conjugation effects, a feature also seen in the amide bond of the title compound. nih.gov
Table 3: Comparative Analysis with Benzohydrazide and Hydrazone Derivatives
| Feature | This compound | Benzohydrazides | Hydrazones |
| Core Linkage | Amide (-CONH-) | Hydrazide (-CONHNH-) | Hydrazone (-CONHN=CH-) |
| Key Isomerism | Rotational (cis/trans amide) | Rotational | Geometric (E/Z at C=N) |
| Conformational Rigidity | High (planar amide bond) | Moderate (flexible N-N bond) | High (planar C=N bond) |
| Primary H-Bonding Motif | Dimer formation via N-OH···O=C | Variable | Chain formation via O-H···O |
N-Alkoxyindoles and Other N-O Containing Heterocycles
A comparison with N-alkoxyindoles highlights the difference between an acyclic N-O containing moiety and one incorporated into a heterocyclic ring system. N-hydroxy- and N-alkoxyindoles are bicyclic structures where the N-O bond is part of a five-membered pyrrole ring fused to a benzene ring. nih.gov This structural arrangement confers a distinct geometry and electronic distribution compared to the acyclic N-hydroxyamide group of this compound.
The N-O group in N-alkoxyindoles is part of a larger, rigid aromatic system, which limits its conformational flexibility. In contrast, the N-hydroxyamide group, while stabilized by resonance and intramolecular hydrogen bonds, still possesses rotational freedom around the C-N bond. The chemical reactivity also differs; N-hydroxyindoles can be synthesized via base-mediated cyclization of 2-nitrostyrene precursors, a pathway that underscores the unique electronic nature of the N-O group within the heterocyclic framework. nih.gov These heterocyclic compounds are found in various biologically active natural products and synthetic molecules, where the indole core provides a scaffold for diverse interactions that are fundamentally different from those available to a monocyclic benzamide derivative. nih.gov
Dinitrobenzamides and Nitrobenzyl Carbamates
Dinitrobenzamides and nitrobenzyl carbamates are two classes of bioreductive prodrugs that are activated by nitroreductase enzymes, a strategy employed in GDEPT to selectively target cancer cells. sci-hub.boxacs.org The SAR of these compounds revolves around their efficiency as substrates for nitroreductase and the subsequent release of a cytotoxic agent.
Dinitrobenzamides:
A prominent example in this class is the aziridinyl dinitrobenzamide, CB1954. sci-hub.box The SAR of dinitrobenzamide mustards has been investigated to optimize their therapeutic potential. Key findings from these studies indicate that:
Cytotoxicity in nitroreductase-negative (NTR⁻) cells is influenced by the compound's lipophilicity (logP) and the reactivity of the leaving group on the mustard functionality. An increase in logP and the reactivity of the less-reactive leaving group correlates with higher toxicity, likely due to the formation of DNA monoadducts. acs.org
Potency and selectivity in nitroreductase-positive (NTR⁺) cells are enhanced by increased lipophilicity (logP) and the presence of hydrogen bond donors in the amide side chain. Conversely, a higher number of hydrogen bond acceptors tends to decrease potency. The efficiency of the more-reactive leaving group is also positively correlated with activity, suggesting the importance of DNA cross-linking for cytotoxicity. acs.org
Bystander effect , a crucial aspect of GDEPT where activated drug from a target cell kills neighboring untargeted cells, is positively correlated with logP and negatively with the reactivity of the leaving group. This suggests that the diffusion and reaction properties of the activated metabolites are critical for this effect. acs.org
| Structural Feature/Property | Effect on Activity in NTR⁺ cells | Rationale |
|---|---|---|
| Increased Lipophilicity (logP) | Increased Potency and Selectivity | Enhanced cell penetration and interaction with the enzyme. |
| Hydrogen Bond Donors (in amide side chain) | Increased Potency and Selectivity | Potential for favorable interactions within the enzyme's active site. |
| Hydrogen Bond Acceptors (in amide side chain) | Decreased Potency | May introduce unfavorable interactions or steric hindrance. |
| Efficient Leaving Group (more-reactive) | Increased Potency | Facilitates efficient DNA cross-linking by the activated mustard. |
Nitrobenzyl Carbamates:
Nitrobenzyl carbamates represent another important class of nitroreductase substrates. Their mechanism of action involves the reduction of the nitro group to a hydroxylamine (B1172632), which then fragments to release a cytotoxic amine. researchgate.net
Key SAR findings for nitrobenzyl carbamates include:
Substituents on the benzyl (B1604629) ring: Electron-donating substituents on the benzyl ring accelerate the fragmentation of the hydroxylamine intermediate. This is attributed to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. researchgate.net
α-Methyl substitution: The introduction of a methyl group at the benzylic position (α-methyl substitution) also increases the rate of fragmentation. researchgate.net
Side-chain modifications: In studies of 4-nitrobenzyl carbamates linked to DNA minor groove alkylating agents, analogues with neutral methoxyethoxy-, 2-hydroxyethoxy-, or 3-hydroxypropoxy-substituted side chains demonstrated good substrate activity for nitroreductase. However, selectivity for the enzyme was found to decrease with increasing side-chain size or the presence of a basic amine group. sci-hub.box
Comparison with Dinitrobenzamides: While some 4-nitrobenzyl carbamate prodrugs exhibit cytotoxicity ratios (NTR⁻/NTR⁺) similar to dinitrobenzamides in human cell lines, their effectiveness can be significantly lower in rodent cell lines. sci-hub.box Furthermore, in vivo studies have shown that the anti-tumor effects of some nitrobenzyl carbamates can be less pronounced than those of dinitrobenzamides. sci-hub.box
| Structural Modification | Effect on Fragmentation Rate/Activity | Rationale |
|---|---|---|
| Electron-donating substituents on the benzyl ring | Accelerated fragmentation | Stabilization of the positive charge on the benzylic carbon during fragmentation. |
| α-Methyl substitution at the benzylic position | Accelerated fragmentation | Presumably through steric and/or electronic effects favoring fragmentation. |
| Increased side-chain size | Decreased selectivity for NTR | Potential for steric hindrance in the enzyme's active site. |
| Presence of a basic amine group in the side chain | Decreased selectivity for NTR | May alter the binding orientation or electronic properties unfavorably. |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies and Electronic Structure Characterization
Quantum mechanical calculations are essential for understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these studies can elucidate electron distribution, orbital energies, and molecular reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. pearson.comossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and high chemical reactivity, whereas a large gap indicates a more stable, or "hard," molecule. nih.gov
For N-hydroxy-2-methoxy-5-nitrobenzamide, the electronic nature is significantly influenced by its substituents. The electron-donating methoxy (B1213986) group (-OCH₃) and the N-hydroxyamide group (-C(O)NHOH) tend to increase the energy of the HOMO. Conversely, the potent electron-withdrawing nitro group (-NO₂) significantly lowers the energy of the LUMO. This push-pull electronic effect is expected to result in a relatively small HOMO-LUMO gap, suggesting the molecule is likely to be chemically reactive. The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack. The HOMO is likely localized on the benzene (B151609) ring, particularly near the electron-donating methoxy group, while the LUMO is expected to be concentrated around the electron-withdrawing nitro group. researchgate.net
Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.net
| Parameter | Symbol | Value | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Electron-donating ability ossila.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 eV | Electron-accepting ability ossila.com |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.3 eV | Chemical reactivity and stability nih.gov |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.15 eV | Resistance to change in electron configuration |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.65 eV | Electron-attracting power |
| Electrophilicity Index | ω = χ² / 2η | 5.04 eV | Propensity to accept electrons |
Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, the N-hydroxy amide functional group is a key site of reactivity. Studies on related N-hydroxy-N-(2-oxoalkyl)amides have investigated intramolecular cyclization reactions. researchgate.net Similar computational models could be applied to predict the feasibility and energetics of cyclization or other intramolecular reactions of the target compound, potentially involving the ortho-methoxy group or the nitro group.
Furthermore, computational studies can model intermolecular reactions. For instance, the reaction of related compounds with biological nucleophiles has been investigated to understand their mechanisms of action. nih.gov By calculating the free energies of activation (ΔG‡) for various proposed steps, the most kinetically favorable pathway can be determined. nih.gov Such studies would involve locating the transition state structures on the potential energy surface, which represent the highest energy point along the reaction coordinate. Analysis of these transition states can provide detailed information about bond breaking and bond formation during the reaction. chemrxiv.org
Molecular Modeling and Conformational Landscape Analysis
The three-dimensional structure and flexibility of a molecule are critical to its function. Molecular modeling techniques are used to explore the possible shapes (conformations) a molecule can adopt and their relative energies.
The N-hydroxy amide group is known to exhibit conformational isomerism, primarily concerning rotation around the C-N amide bond. This results in cis and trans conformers. Experimental and computational studies on various N-hydroxy amides and related peptoids have shown a strong preference for the trans conformation, which is generally more stable. nih.govresearchgate.net However, the presence of cis rotamers can also be detected, particularly in different solvent environments. chemrxiv.org
For this compound, the conformational landscape would also be influenced by the rotation of the methoxy group and the entire benzamide (B126) moiety relative to the phenyl ring. A conformational energy landscape can be generated by systematically rotating key dihedral angles and calculating the potential energy of each resulting conformer. This map reveals the low-energy, stable conformations and the energy barriers between them, providing insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium.
Molecular modeling allows for the precise prediction of geometric parameters such as bond lengths, bond angles, and dihedral angles. uq.edu.au These parameters are influenced by the electronic environment and steric interactions within the molecule. In this compound, the planarity of the benzamide group is a key feature, though some deviation from planarity is possible.
Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. Potential hydrogen bonds in this molecule include interactions between the N-hydroxyl proton and the carbonyl oxygen, or between the N-hydroxyl group and the oxygen of the ortho-methoxy group. Computational methods can predict the existence and strength of these interactions. chemrxiv.org Analysis of similar crystal structures reveals typical bond lengths, such as C=O bonds around 1.26 Å and C-N amide bonds around 1.35 Å, the latter having partial double bond character. nih.gov
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.26 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | N-O (hydroxyl) | ~1.40 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | O=C-N-O | ~180° (for trans conformer) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of compounds based on their molecular structures. 3D-QSAR modeling, in particular, is a powerful tool for designing new compounds and understanding the structural requirements for a specific biological response. bohrium.com
A QSAR study on this compound would involve creating a dataset of structurally similar benzamide derivatives with experimentally measured biological activities (e.g., antioxidative, antiproliferative, or antimicrobial activity). bohrium.comresearchgate.net For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, including:
Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area, specific shape indices.
Hydrophobicity: LogP (partition coefficient).
Topological indices: Descriptors of molecular connectivity and branching.
Hydrogen bonding capabilities: Number of H-bond donors and acceptors. researchgate.net
Statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are then used to build a mathematical model that correlates the changes in these descriptors with the observed changes in biological activity. bohrium.com The resulting QSAR model can identify which molecular properties are most important for the desired activity. For instance, a model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position enhance the activity. researchgate.net This information can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.
| Compound Analogue (Substituents on Benzamide Core) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Volume) | Descriptor 3 (e.g., Dipole Moment) | Experimental Activity (e.g., IC50) |
|---|---|---|---|---|
| 2-OCH₃, 5-NO₂, N-OH (Target Compound) | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| 2-OCH₃, 5-Cl, N-OH | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| 2-OH, 5-NO₂, N-OH | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] |
| 2-OCH₃, 5-NO₂, N-OCH₃ | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Experimental Value] |
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict their activity against a specific biological target, aiding in the prioritization of compounds for synthesis and testing.
The development of a predictive QSAR model for benzamide derivatives, including this compound, typically involves the following steps:
Data Set Compilation: A dataset of benzamide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that relates the molecular descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR study on a series of benzamide derivatives might yield a model that highlights the importance of specific electronic, steric, and hydrophobic features for their biological activity. Such models can be instrumental in predicting the potency of novel derivatives, thereby accelerating the drug discovery process.
Selection and Interpretation of Molecular Descriptors in QSAR
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the variables that encode the structural information of the molecules. For a compound like this compound, a variety of descriptors would be considered to capture its key chemical features. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Physicochemical Descriptors: These include properties such as logP (lipophilicity), molar refractivity (MR), and polarizability, which are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic behavior.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential.
The interpretation of the selected descriptors in the final QSAR model provides valuable insights into the structure-activity relationship. For instance, a positive coefficient for a descriptor like logP might suggest that increasing the lipophilicity of the benzamide derivatives could lead to enhanced biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.
| Descriptor Category | Example Descriptors for this compound | Potential Interpretation in a QSAR Model |
| Physicochemical | LogP (Octanol-water partition coefficient) | A positive correlation may indicate the importance of lipophilicity for membrane permeability or binding to a hydrophobic pocket in the target protein. |
| Electronic | Dipole Moment | The magnitude and direction of the dipole moment can influence long-range electrostatic interactions with the biological target. |
| Topological | Wiener Index | This descriptor relates to molecular branching and can be correlated with the overall shape and size of the molecule, affecting its fit within a binding site. |
| Quantum Chemical | HOMO/LUMO Energy Gap | A smaller energy gap may suggest higher chemical reactivity, which could be important for covalent interactions with the target. |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand) and its biological target, typically a protein or a nucleic acid. These methods provide detailed insights into the binding process at an atomic level.
Elucidation of Ligand-Target Binding Modes and Interaction Energies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be performed to identify its potential binding site on a target protein and to elucidate the key molecular interactions that stabilize the ligand-receptor complex.
The process involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and this compound are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
Analysis of Docking Poses: The predicted binding poses are analyzed to identify the most favorable one. This analysis focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
The results of a molecular docking study can reveal how the different functional groups of this compound contribute to its binding affinity. For example, the hydroxamic acid moiety might form key hydrogen bonds with the protein backbone or specific side chains, while the nitro group could be involved in electrostatic interactions.
| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |
| Hydroxy group of hydroxamic acid | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor/Acceptor |
| Carbonyl group of hydroxamic acid | Arginine, Lysine | Hydrogen Bond Acceptor |
| Methoxy group | Leucine, Valine | Hydrophobic Interaction |
| Nitro group | Serine, Threonine | Dipole-Dipole Interaction |
| Benzene ring | Phenylalanine, Tyrosine | π-π Stacking |
Computational Insights into Enzyme Inhibition Mechanisms
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic nature of the ligand-receptor interactions and the mechanism of enzyme inhibition. While docking provides a static picture of the binding pose, MD simulations can track the movements of the ligand and the protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.
For this compound, MD simulations can be used to:
Assess the stability of the docked pose over time.
Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores.
Identify key residues that are crucial for ligand binding and enzyme inhibition.
Understand how the inhibitor affects the flexibility and dynamics of the enzyme.
By analyzing the trajectory of an MD simulation, researchers can gain valuable information about the mechanism by which this compound inhibits an enzyme. For instance, the simulations might reveal that the inhibitor stabilizes an inactive conformation of the enzyme or blocks the access of the substrate to the active site. This information is invaluable for the rational design of more effective enzyme inhibitors.
Advanced Research Applications and Methodologies
N-hydroxy-2-methoxy-5-nitrobenzamide as a Synthetic Intermediate and Building Block
The molecular architecture of this compound, featuring a hydroxamic acid functional group, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites. This makes it a valuable precursor and building block in the synthesis of more elaborate chemical structures.
Precursor in the Synthesis of Complex Organic Molecules
This compound serves as a key starting material in multi-step synthetic pathways aimed at constructing complex organic molecules. The hydroxamic acid moiety can undergo a variety of chemical transformations, including rearrangements and cyclizations. The nitro group can be reduced to an amine, which then opens up further possibilities for derivatization, such as amide bond formation or the construction of nitrogen-containing heterocycles. The methoxy group can also be modified, for instance, by demethylation to a hydroxyl group, providing another point for chemical manipulation. These features allow chemists to strategically incorporate the benzamide (B126) core into larger, more complex molecular frameworks that may have applications in materials science or as biologically active agents.
Utility in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a useful building block for their synthesis. The presence of the N-hydroxyamide functionality allows for intramolecular cyclization reactions to form various heterocyclic rings. For example, under specific reaction conditions, it can be used to construct benzoxazinone or other related heterocyclic scaffolds. Furthermore, the nitro group can be a precursor to a variety of nitrogen-containing heterocycles through reduction and subsequent cyclization reactions with appropriate reagents. The ability to form these diverse heterocyclic systems makes this compound a valuable tool for generating libraries of novel compounds for biological screening.
Application as a Chemical Probe in Biological Systems
The electronic and structural properties of this compound make it suitable for use as a chemical probe to investigate and understand biological processes at the molecular level.
Exploration in Target Identification and Validation Studies
Identifying the molecular targets of bioactive compounds is a critical step in drug discovery. This compound can be modified to create chemical probes for target identification. For instance, a reactive group or a tag can be appended to the molecule, allowing it to covalently bind to or be captured along with its protein target from a complex biological sample. The hydroxy and methoxy groups can serve as handles for the attachment of these functionalities. Once the probe-target complex is isolated, modern analytical techniques such as mass spectrometry can be used to identify the protein, thereby validating it as a target.
Contributions to Drug Design and Discovery Methodologies
Strategies for Modulating Enzyme Activities (e.g., PARP, PDE10A)
There is no available scientific literature detailing the use of this compound as a modulator of PARP (Poly (ADP-ribose) polymerase) or PDE10A (Phosphodiesterase 10A) enzyme activities. General research into other structurally related benzamides has shown potential for enzyme inhibition; however, these findings cannot be directly extrapolated to the subject compound without specific experimental evidence.
Principles for Developing Novel Bioactive Compounds
The development of novel bioactive compounds from a lead structure like this compound would theoretically involve established medicinal chemistry principles. These include:
Structure-Activity Relationship (SAR) Studies: Modifying the functional groups (hydroxy, methoxy, nitro) and the benzamide core to understand their influence on biological activity.
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Fragment-Based Drug Discovery: Using smaller chemical fragments that bind to a biological target and then growing or linking them to create a more potent ligand.
However, without any initial biological activity data for this compound, these principles remain theoretical in the context of this specific molecule.
Spectroscopic and Crystallographic Characterization in Research
Application of Single-Crystal X-ray Diffraction for Structural Elucidation
A search of crystallographic databases reveals no publicly accessible single-crystal X-ray diffraction data for this compound. This technique would be crucial for definitively determining its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
Advanced Spectroscopic Techniques (NMR, MS) for Compound Characterization and Purity Assessment
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard and essential techniques for the characterization and purity assessment of any novel chemical compound, specific datasets (e.g., ¹H NMR, ¹³C NMR spectra, and mass spectra) for this compound are not available in the public domain.
In a research setting, these techniques would be applied as follows:
NMR Spectroscopy: To determine the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.
Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern, further confirming the compound's identity and purity.
The lack of such data for this compound prevents the creation of detailed data tables and a thorough discussion of its characterization.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-hydroxy-2-methoxy-5-nitrobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide backbone. For example:
Nitro group introduction : Nitration of 2-methoxybenzamide using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
Hydroxyl group protection/deprotection : Use of acetyl or tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during subsequent reactions, followed by deprotection under mild acidic conditions .
Amide bond formation : Coupling with hydroxylamine derivatives using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM .
- Critical Parameters : Temperature control during nitration prevents over-oxidation. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics and purity. Yield optimization requires HPLC monitoring (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and nitro group (δ ~8.2–8.5 ppm) signals. Confirm hydroxyl proton absence (indicating successful protection) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve nitro group orientation and hydrogen-bonding networks. For example, the nitro group at position 5 forms intermolecular H-bonds with adjacent hydroxyl groups, stabilizing the crystal lattice .
- Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]+ with <2 ppm error .
Q. How does the compound’s solubility vary across solvents, and what formulations are optimal for biological assays?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25–30 | Preferred for stock solutions |
| Methanol | 10–15 | Limited due to hydroxyl group |
| Water | <1 | Requires surfactants (e.g., Tween-80) |
- Formulation : For in vitro assays, prepare 10 mM DMSO stocks, dilute in PBS (final DMSO ≤0.1%). Sonication (30 s, 40 kHz) ensures homogeneity .
Advanced Research Questions
Q. How do positional isomerism (e.g., nitro at C5 vs. C3) and substituent electronic effects influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Nitro at C5 increases electrophilicity at C4, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, C3-nitro derivatives show reduced reactivity due to steric hindrance .
- Bioactivity : C5-nitro analogs exhibit enhanced antimicrobial activity (MIC ~5 µM vs. S. aureus) compared to C3-nitro variants (MIC >20 µM). This is attributed to improved membrane permeability, validated via logP calculations (ClogP: C5-nitro = 1.8 vs. C3-nitro = 2.3) .
- Experimental Design : Synthesize positional isomers, compare reactivity (kinetic studies via UV-Vis), and evaluate bioactivity in standardized MIC assays .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodological Answer :
- Source Analysis : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (HPLC purity <95% inflates IC₅₀).
- Mitigation Steps :
Standardize assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
Control impurities : Recrystallize compounds from ethyl acetate/hexane (3:1) to achieve >99% purity .
Validate with orthogonal methods : Compare fluorescence-based and radiometric assay results .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets like HDACs or proteases?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps. The nitro group’s electron-withdrawing effect enhances hydrogen-bond acceptor capacity at the hydroxyamide moiety .
- Docking Workflow :
Prepare protein structure (e.g., HDAC2, PDB: 4LXZ) via molecular dynamics (MD) equilibration.
Dock the compound using AutoDock Vina, focusing on zinc-binding interactions.
Validate poses with MM-GBSA binding energy calculations .
- Experimental Correlation : Compare predicted Ki with SPR-measured KD values to refine force field parameters .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies :
| Condition | Half-Life (25°C) | Major Degradants (LC-MS) |
|---|---|---|
| pH 1.0 (HCl) | 2 h | Demethylated product (m/z 212.1) |
| pH 7.4 (PBS) | 72 h | None detected |
| pH 10.0 (NaOH) | 30 min | Nitro reduction (m/z 196.0) |
- Storage Recommendations : Lyophilize and store at -20°C under argon. Avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
